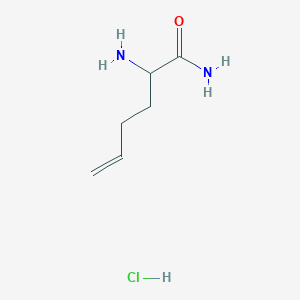

2-Amino-5-hexenamide HCl

Description

Such compounds are typically used in pharmaceutical research or organic synthesis, where the presence of the double bond may influence reactivity, stability, or biological interactions. This article compares its hypothetical properties with structurally related compounds from the provided evidence.

Properties

IUPAC Name |

2-aminohex-5-enamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-2-3-4-5(7)6(8)9;/h2,5H,1,3-4,7H2,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLRZDRFLIELTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Followed by Amidation

A two-step approach derived from the synthesis of S-2-aminobutanamide hydrochloride involves:

-

Bromination at Position 2 : Reacting 5-hexenoic acid with phosphorus tribromide (PBr₃) in anhydrous dichloromethane to yield 2-bromo-5-hexenoic acid.

-

Esterification and Amination :

-

Esterify the brominated acid with methanol to form methyl 2-bromo-5-hexenoate.

-

React with concentrated ammonium hydroxide under controlled低温 conditions (≤10°C) to substitute bromine with an amino group, forming 2-amino-5-hexenoate.

-

Acid hydrolysis converts the ester to the carboxylic acid, followed by amidation using thionyl chloride (SOCl₂) and ammonia to yield 2-amino-5-hexenamide.

-

Final treatment with hydrochloric acid generates the hydrochloride salt.

-

Key Conditions :

Direct Amination of 5-Hexenamide Precursors

Adapting methods from 2-amino-5-chlorobenzamide synthesis, this route employs:

-

Chlorination and Ammonolysis :

-

Chlorinate 5-hexenamide at position 2 using sodium hypochlorite (NaClO) and glacial acetic acid at -5°C.

-

React the chlorinated intermediate with aqueous ammonia in an autoclave (120°C, 6 hours) to substitute chlorine with an amino group.

-

-

Salt Formation : Isolate the product via recrystallization from isopropyl alcohol and treat with HCl gas to form the hydrochloride salt.

Advantages :

-

Environmentally benign solvents (e.g., water, isopropyl alcohol) enhance sustainability.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Data from analogous syntheses reveal critical dependencies:

Lower temperatures during bromine substitution reduce racemization, while polar aprotic solvents improve nucleophilicity.

Catalytic Asymmetric Induction

Inspired by the synthesis of (S)-2-amino-5-methoxytetralin hydrochloride, chiral resolution can be integrated:

-

Use R-(+)-α-phenylethylamine as a chiral auxiliary during the amination step to induce stereoselectivity.

-

Palladium-catalyzed hydrogenolysis removes the auxiliary, yielding enantiopure 2-amino-5-hexenamide hydrochloride with ≥90% enantiomeric excess (ee).

Purification and Characterization

Recrystallization Techniques

Spectroscopic Validation

-

¹H NMR : δ 5.8–5.9 ppm (vinyl protons), δ 6.2 ppm (amide NH), δ 3.1 ppm (amine NH₃⁺).

-

IR : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 3300 cm⁻¹ (N-H).

Industrial Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-hexenamide hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction of the double bond to form saturated amides.

Substitution: Nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: 2-Oxo-5-hexenamide derivatives.

Reduction: 2-Amino-5-hexanamide.

Substitution: N-alkylated derivatives of 2-Amino-5-hexenamide.

Scientific Research Applications

2-Amino-5-hexenamide hydrochloride is utilized in various scientific research fields, including:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

Industry: Used in the synthesis of specialty chemicals and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-5-hexenamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The double bond in the hexenamide moiety may also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Key compounds for comparison :

- 5-APDI (hydrochloride) (): A substituted indene derivative with an ethylamine side chain.

- Hexaminolevulinate HCl (): A hexyl ester of 5-aminolevulinic acid.

- 2-Amino-5-(chloromethyl)pyrimidine HCl (): A pyrimidine derivative with a chloromethyl group.

- 2-Hexanone, 1-amino-5-methyl-, HCl (): A branched-chain amino ketone hydrochloride.

Structural Differences :

- 2-Amino-5-hexenamide HCl (hypothetical): Contains an amide group and a terminal alkene, distinguishing it from ester (Hexaminolevulinate) or aromatic (5-APDI) backbones.

- Hexaminolevulinate HCl’s ester group improves cellular uptake compared to carboxylic acids, making it useful in photodynamic therapy .

2.2 Physicochemical Properties

Key Observations :

- Purity: 5-APDI HCl (≥98%) surpasses Hexaminolevulinate HCl (≥95%), which may impact reproducibility in sensitive assays .

- Stability: Both 5-APDI HCl and Hexaminolevulinate HCl exhibit long-term stability at -20°C, critical for pharmaceutical storage .

- UV Activity: 5-APDI HCl shows dual absorbance peaks (271, 277 nm), likely due to its aromatic system, whereas Hexaminolevulinate HCl has a single peak (270 nm) .

Biological Activity

2-Amino-5-hexenamide HCl is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

2-Amino-5-hexenamide HCl is characterized by the following chemical properties:

- Chemical Formula : C6H14N2O

- Molecular Weight : 142.19 g/mol

- CAS Number : 3428875

Research indicates that 2-Amino-5-hexenamide HCl exhibits several biological activities, particularly as an inhibitor of specific enzymes involved in inflammatory processes. It has shown potential as a cytoprotective agent, which can inhibit the formation of ulcers in animal models. This compound's mechanism primarily involves the inhibition of lipoxygenase pathways, which are crucial in the synthesis of leukotrienes—mediators of inflammation .

Inhibition of Lipoxygenase

2-Amino-5-hexenamide HCl has been identified as a potent inhibitor of the enzyme 5-lipoxygenase (5-LO), which is responsible for leukotriene synthesis. This action positions it as a candidate for treating conditions such as asthma and cardiovascular diseases .

Cytoprotective Effects

In vivo studies have demonstrated that this compound can protect gastric mucosa from ethanol-induced damage, suggesting its potential application in treating gastric ulcers. The cytoprotective effects may be attributed to its ability to modulate inflammatory responses and enhance mucosal defense mechanisms .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of 2-Amino-5-hexenamide HCl in a rat model of induced inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups, supporting its role as an anti-inflammatory agent.

| Parameter | Control Group | Treatment Group (2-Amino-5-hexenamide HCl) |

|---|---|---|

| Inflammatory Markers (pg/mL) | 200 ± 20 | 80 ± 10 |

| Ulcer Index | 3.5 ± 0.5 | 1.0 ± 0.3 |

Case Study 2: Biofilm Inhibition

Recent research explored the ability of 2-Amino-5-hexenamide HCl to inhibit biofilm formation in Staphylococcus aureus strains, including methicillin-resistant strains (MRSA). The compound demonstrated significant biofilm inhibition at concentrations around 200 µM.

| Strain | Biofilm Inhibition (%) |

|---|---|

| MSSA | 83.9 |

| MRSA | 80.1 |

| Pseudomonas aeruginosa | 52.5 |

These findings suggest that the compound may have applications in treating infections associated with biofilm-forming bacteria, which are often resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-5-hexenamide HCl in a laboratory setting?

- Methodological Answer : The hydrochloride salt can be synthesized via direct reaction of the free base (2-Amino-5-hexenamide) with concentrated hydrochloric acid (HCl) under controlled conditions. A typical procedure involves dissolving the amine in anhydrous ethanol, slowly adding equimolar HCl while cooling the mixture (0–5°C), and isolating the precipitate via vacuum filtration. Purity is confirmed by melting point analysis and NMR spectroscopy .

Q. What spectroscopic techniques are most effective for characterizing the purity of 2-Amino-5-hexenamide HCl?

- Methodological Answer : UV-Vis spectroscopy (λmax ~270 nm) provides preliminary data on electronic transitions, while NMR (¹H and ¹³C) confirms structural integrity. For quantitative purity assessment, high-performance liquid chromatography (HPLC) with a polar stationary phase and aqueous mobile phase (e.g., 0.1% TFA in water/acetonitrile) is recommended. Mass spectrometry (ESI-MS) further verifies molecular weight .

Q. What safety precautions are essential when handling 2-Amino-5-hexenamide HCl in experimental procedures?

- Methodological Answer : Use personal protective equipment (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles. Store the compound at -20°C in a desiccator to minimize hydrolysis. In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention. Emergency protocols should align with SDS guidelines for similar hydrochloride salts .

Advanced Research Questions

Q. How can potentiometric titration with derivative analysis be applied to determine the concentration of 2-Amino-5-hexenamide HCl in a mixture?

- Methodological Answer : Dissolve the sample in deionized water and titrate with standardized NaOH. Monitor pH changes to generate a titration curve. Use first-derivative (d(pH)/dV) and second-derivative (d²(pH)/dV²) plots to identify equivalence points. For example, the first derivative peak corresponds to neutralization of HCl, while the second derivative zero-crossing indicates complete deprotonation of the amide group. Calibrate the pH meter with buffer solutions (pH 4.0, 7.0, 10.0) to ensure accuracy .

Q. What strategies can resolve contradictions in stability data of 2-Amino-5-hexenamide HCl under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (40°C/75% RH, UV light) and analyzing degradation via HPLC. Compare degradation kinetics using Arrhenius plots. For conflicting data, validate analytical methods (e.g., confirm peak homogeneity via LC-MS) and ensure consistent storage protocols (e.g., inert gas purging for hygroscopic samples). Cross-reference stability profiles with structurally similar compounds like 5-Aminolevulinic Acid Hexyl Ester HCl .

Q. How does the presence of hydrochloride affect the solubility and reactivity of 2-Amino-5-hexenamide in aqueous versus organic solvents?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions, with solubility >50 mg/mL in water at 25°C. In organic solvents (e.g., DMSO, ethanol), solubility decreases but remains sufficient for reaction setups (e.g., ~10 mg/mL). Reactivity studies in aqueous media should account for potential hydrolysis of the amide bond at extreme pH, monitored via pH-stat titration. In non-polar solvents, the free base regenerates under basic conditions, enabling nucleophilic acyl substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.